Diacetoxymethyl terminated polydimethylsiloxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

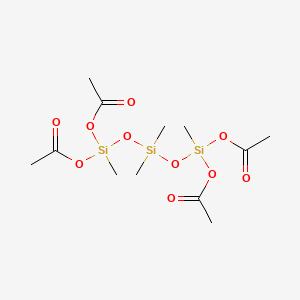

Diacetoxymethyl terminated polydimethylsiloxane is a polymer with a specific chemical structure. It comprises organic groups (diacetoxymethylsilane) and terminal oxygen groups. This compound is often used as a chemical intermediate in various applications .

Synthesis Analysis

The synthesis of DMS-D33 involves the reaction of polydimethylsiloxane with acetic anhydride. The acetic anhydride reacts with the terminal hydroxyl groups of polydimethylsiloxane, resulting in the formation of diacetoxymethylsilane end groups. This process imparts the desired acetoxy functionality to the polymer .

Molecular Structure Analysis

DMS-D33 has a linear siloxane backbone, consisting of repeating dimethylsiloxane units. At each end, there are diacetoxymethylsilane groups. The molecular structure resembles a chain of interconnected silicon and oxygen atoms, with methyl groups attached to the silicon atoms .

Physical And Chemical Properties Analysis

Scientific Research Applications

Microfluidic Systems

Polydimethylsiloxane (PDMS) is widely used in microfluidic systems due to its remarkable properties such as good thermal stability, biocompatibility, corrosion resistance, flexibility, low cost, ease of use, chemically inertia, hyperplastic characteristics, and gas permeability . It can be used to assess motions and deformations of red blood cells (RBCs) from healthy donors and pathological patients .

Biomedical Devices

PDMS is also used in the creation of biomedical devices. Its biocompatibility makes it suitable for use in medical devices .

Electronic Components

The flexibility and thermal stability of PDMS make it an excellent material for electronic components . Fiber-reinforced PDMS has proved to be a good alternative to manufacturing flexible displays, batteries, wearable devices, tactile sensors, and energy harvesting systems .

Membranes for Filtering and Pervaporation

PDMS can be used to create membranes for filtering and pervaporation . When blended with polymers such as poly (vinyl chloride-co-vinyl acetate), PDMS becomes a highly efficient alternative for membrane separation applications .

Sensors and Coatings

PDMS is used in the creation of sensors and coatings . It can provide water-repellent coatings in the textile industry .

Wastewater Treatment

PDMS and particulates are often used in the separation of liquids from wastewater by means of porosity followed by hydrophobicity . Waxes such as beeswax and paraffin have proved to be materials capable of improving properties such as the hydrophobic, corrosion-resistant, thermal, and optical properties of PDMS .

Mechanism of Action

Target of Action

Diacetoxymethyl terminated polydimethylsiloxane (PDMSX) is a type of polymeric organosilicon compound . It primarily targets the surfaces it is applied to, forming a coating or film. This compound is widely used in various industries due to its unique properties, such as being optically clear, inert, non-toxic, and inflammable .

Mode of Action

PDMSX interacts with its targets by forming a coating or film on the surface. This is achieved through a process known as cross-linking, where the PDMSX molecules link together to form a network structure . The cross-linking process is facilitated by certain catalysts and environmental conditions .

Biochemical Pathways

For example, it can provide water-repellent coatings in the textile industry .

Pharmacokinetics

Due to its large molecular size and hydrophobic nature, it is unlikely to be readily absorbed or distributed in biological systems .

Result of Action

The primary result of PDMSX action is the formation of a coating or film on the surface it is applied to. This can alter the surface’s properties, such as making it water-repellent . In addition, PDMSX is used in various applications, including medical devices, elastomers, antifoaming agents, heat-resistant lubricants, fire retardants, and cosmetics .

Action Environment

The action of PDMSX can be influenced by various environmental factors. For example, the cross-linking process is dependent on the presence of certain catalysts and specific environmental conditions . Furthermore, the stability and efficacy of PDMSX can be affected by factors such as temperature, humidity, and the presence of other chemicals .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O10Si3/c1-9(13)17-24(7,18-10(2)14)21-23(5,6)22-25(8,19-11(3)15)20-12(4)16/h1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAHCOHPINWOIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(OC(=O)C)O[Si](C)(C)O[Si](C)(OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O10Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1179290.png)